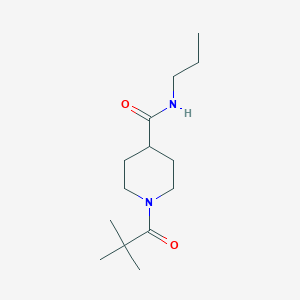![molecular formula C27H22N2O2S B4748121 4-(4-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE](/img/structure/B4748121.png)
4-(4-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE
Übersicht
Beschreibung
4-(4-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, phenyl, and pyridine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Groups: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: This can be done using thiol reagents under suitable conditions.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(4-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(4-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-METHOXYPHENYL)METHYL]PYRROLIDINE
- {4-[(4-METHOXYPHENYL)CARBAMOYL]PHENYL}BORONIC ACID
- 7-(4″-HYDROXY-3″-METHOXYPHENYL)-1-PHENYL-4E-HEPTENE-3-ONE
Uniqueness
4-(4-METHOXYPHENYL)-2-{[(3-METHOXYPHENYL)METHYL]SULFANYL}-6-PHENYLPYRIDINE-3-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
4-(4-methoxyphenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O2S/c1-30-22-13-11-20(12-14-22)24-16-26(21-8-4-3-5-9-21)29-27(25(24)17-28)32-18-19-7-6-10-23(15-19)31-2/h3-16H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSGVPNUUAUASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC(=CC=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ETHYL 4-({[3-CYANO-6-(DIFLUOROMETHYL)-4-METHYL-2-PYRIDYL]SULFANYL}METHYL)-2-(ISOPROPYLAMINO)-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B4748041.png)


![2-[4-(Carboxymethoxy)phenyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B4748054.png)
![N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-2-hydroxy-1-naphthohydrazide](/img/structure/B4748057.png)
![N-{[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B4748071.png)
![1-[(4-methoxyphenoxy)acetyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4748080.png)
![methyl 3-chloro-6-({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4748083.png)
![7-tert-butyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4748084.png)
![7-chloro-8-methyl-2-(4-methylphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4748103.png)
![1-{2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}-4-piperidinecarboxamide](/img/structure/B4748106.png)
![N-(3,4-dichlorophenyl)-2-[(4-isopropylbenzylidene)amino]-3-thiophenecarboxamide](/img/structure/B4748113.png)
![5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4748131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4748137.png)
